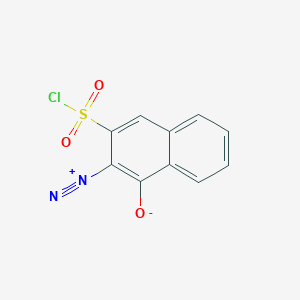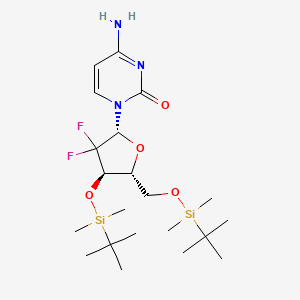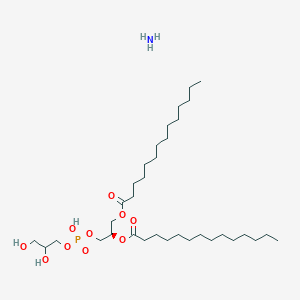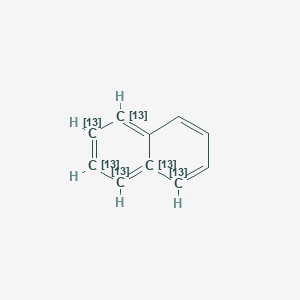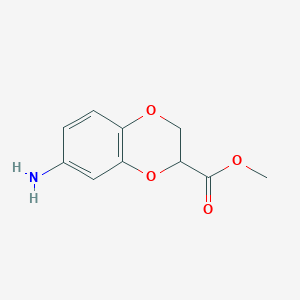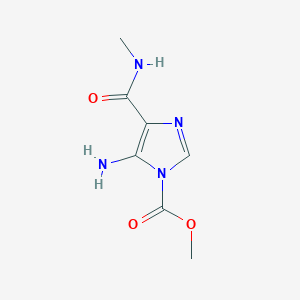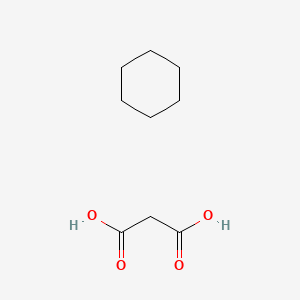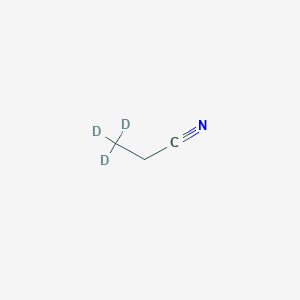
Propionitrile-3,3,3-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionitrile-3,3,3-D3, also known as deuterated propionitrile, is a stable isotope-labeled compound where the hydrogen atoms in the methyl group are replaced with deuterium. This compound is used in various scientific research applications due to its unique properties, such as its ability to act as a tracer in metabolic studies and its use in nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
Propionitrile-3,3,3-D3 can be synthesized through the reaction of chloroethane-2,2,2-D3 with tetrabutylammonium cyanide. This reaction typically occurs under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound involves the use of deuterated reagents and catalysts to achieve high yields and purity. The process may include steps such as distillation and purification to isolate the desired compound .
化学反応の分析
Types of Reactions
Propionitrile-3,3,3-D3 undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and thiols to form corresponding iminols, imidates, and thioimidates.
Oxidation: Can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves the use of nucleophiles like water, alcohols, and thiols under mild conditions.
Oxidation: Often requires oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Iminols: Formed from the addition of water.
Imidates: Formed from the addition of alcohols.
Thioimidates: Formed from the addition of thiols.
科学的研究の応用
Propionitrile-3,3,3-D3 is used in various scientific research applications, including:
NMR Spectroscopy: Acts as a deuterated solvent or internal standard due to its unique isotopic properties.
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Biomedical Research:
作用機序
The mechanism of action of propionitrile-3,3,3-D3 involves its interaction with molecular targets through its nitrile group. The compound can undergo hydrolysis to form corresponding amides or carboxylic acids, which can then participate in various biochemical pathways . The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies.
類似化合物との比較
Similar Compounds
Acetonitrile-D3: Another deuterated nitrile compound used in NMR spectroscopy.
Butyronitrile-D3: A longer-chain deuterated nitrile with similar applications.
Succinonitrile-D4: A deuterated dinitrile compound used in polymer research.
Uniqueness
Propionitrile-3,3,3-D3 is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its intermediate chain length also makes it versatile for various chemical reactions and applications .
特性
分子式 |
C3H5N |
|---|---|
分子量 |
58.10 g/mol |
IUPAC名 |
3,3,3-trideuteriopropanenitrile |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3 |
InChIキー |
FVSKHRXBFJPNKK-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC#N |
正規SMILES |
CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



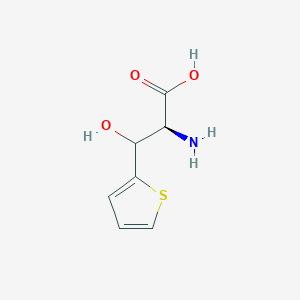
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
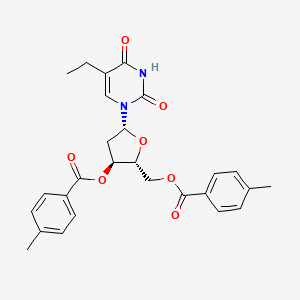
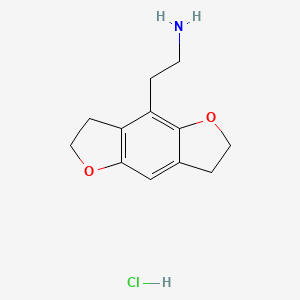
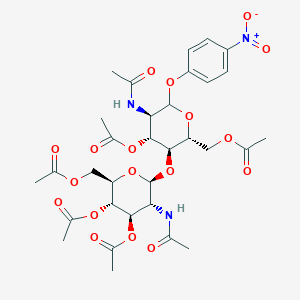
![(2R)-2-(diethylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13820908.png)
